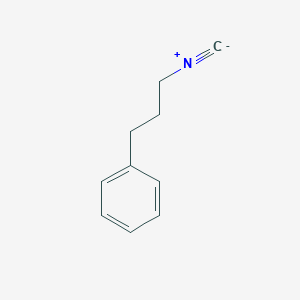

3-Phenylpropylisocyanide

Description

BenchChem offers high-quality 3-Phenylpropylisocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylpropylisocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-isocyanopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMZCHTXHCEALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370499 | |

| Record name | 3-Phenylpropylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111944-21-9 | |

| Record name | 3-Phenylpropylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Phenylpropyl Isocyanide

This guide provides a comprehensive overview of the synthesis and characterization of 3-phenylpropyl isocyanide, a versatile isonitrile with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and thorough analytical procedures.

Introduction to 3-Phenylpropyl Isocyanide

3-Phenylpropyl isocyanide, also known as (3-isocyanopropyl)benzene, is an organic compound featuring an isocyanide functional group attached to a phenylpropyl backbone. The isocyanide moiety (–N⁺≡C⁻) is isomeric to the more common nitrile group (–C≡N) and imparts unique reactivity to the molecule. This functional group's electronic structure, with a formally divalent carbon atom, allows it to act as both a nucleophile and an electrophile, making it a valuable building block in multicomponent reactions such as the Ugi and Passerini reactions.[1][2] The phenylpropyl scaffold provides a combination of aromaticity and aliphatic flexibility, influencing the compound's physical properties and potential applications.

Synthesis of 3-Phenylpropyl Isocyanide

The synthesis of 3-phenylpropyl isocyanide is most practically achieved through a two-step sequence involving the formation of an N-substituted formamide followed by its dehydration. This approach is generally preferred over the classical Hofmann carbylamine reaction for its scalability and milder conditions.

Two-Step Synthetic Strategy

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for 3-phenylpropyl isocyanide.

Step 1: Synthesis of N-(3-Phenylpropyl)formamide

The initial step involves the formylation of 3-phenylpropylamine. This is a straightforward amidation reaction where formic acid serves as the formylating agent.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenylpropylamine (1 equivalent).

-

Slowly add an excess of formic acid (approximately 3-5 equivalents) to the amine. The reaction is typically exothermic.

-

Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice-water to precipitate the N-(3-phenylpropyl)formamide.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted formic acid.

-

Dry the product under vacuum to yield N-(3-phenylpropyl)formamide as a white to off-white solid.

Step 2: Dehydration of N-(3-Phenylpropyl)formamide

The final step is the dehydration of the formamide to the corresponding isocyanide. A common and effective method utilizes phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (Et₃N), which also acts as a solvent in some modern, more sustainable protocols.[3][4]

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3-phenylpropyl)formamide (1 equivalent) in anhydrous dichloromethane or use triethylamine as the solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (2-3 equivalents) to the solution with stirring.

-

To this cooled solution, add phosphorus oxychloride (1-1.5 equivalents) dropwise via a syringe, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC indicates the consumption of the starting formamide.

-

Carefully quench the reaction by the slow addition of ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude 3-phenylpropyl isocyanide.

-

The product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of 3-Phenylpropyl Isocyanide

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-phenylpropyl isocyanide. The primary techniques employed are infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Analysis Workflow

The logical flow for the characterization of the final product is as follows:

Caption: Workflow for the characterization of 3-phenylpropyl isocyanide.

Expected Spectroscopic Data

The following table summarizes the expected spectral data for 3-phenylpropyl isocyanide based on the known spectroscopic properties of isocyanides and the phenylpropyl moiety.

| Technique | Expected Observations | Rationale |

| IR Spectroscopy | Strong, sharp absorption band at ~2140 cm⁻¹ | Characteristic N≡C stretching vibration of an isocyanide.[5] Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹.[6] |

| ¹H NMR Spectroscopy | Multiplets at ~7.2-7.4 ppm (5H)Triplet at ~2.7 ppm (2H)Triplet at ~3.4 ppm (2H)Multiplet at ~2.0 ppm (2H) | Aromatic protons of the phenyl group.[7]Methylene group adjacent to the phenyl ring (PhCH₂).Methylene group adjacent to the isocyanide group (CH₂NC).Methylene group in the middle of the propyl chain (CH₂CH₂CH₂). |

| ¹³C NMR Spectroscopy | Signal at ~155-160 ppmSignals at ~126-140 ppmSignals at ~25-45 ppm | Isocyanide carbon (N≡C).Aromatic carbons of the phenyl group.[8]Aliphatic carbons of the propyl chain. |

Safety and Handling

Isocyanides are known for their strong, unpleasant odors and potential toxicity. It is imperative to handle 3-phenylpropyl isocyanide in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of spills, the isocyanide can be quenched by reacting it with an aqueous acid solution, which hydrolyzes it to the corresponding, less odorous formamide.[5]

Reactivity and Applications

3-Phenylpropyl isocyanide is a valuable intermediate in organic synthesis. Its isocyanide functionality can participate in a variety of reactions, including:

-

Multicomponent Reactions: As a key component in Ugi and Passerini reactions for the rapid synthesis of complex molecules like peptide mimics.[1]

-

Cycloadditions: Participation in [4+1] cycloaddition reactions.

-

Coordination Chemistry: Acting as a ligand for transition metals, analogous to carbon monoxide.

References

-

Isocyanide. In: Wikipedia; 2023. Accessed January 12, 2026. [Link]

- Kazmaier, U.; Bauer, W. Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis.

- Samali, S.; et al. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules. 2022, 27(20), 6881.

-

Carbylamine reaction. In: Wikipedia; 2023. Accessed January 12, 2026. [Link]

-

3,3-Diphenylpropyl isocyanate. PubChem. Accessed January 12, 2026. [Link]

-

Carbylamine Reaction Mechanism. BYJU'S. Accessed January 12, 2026. [Link]

-

Chemistry Carbylamine Reaction. sathee jee. Accessed January 12, 2026. [Link]

-

Carbylamine reaction. L.S.College, Muzaffarpur. Published June 24, 2020. Accessed January 12, 2026. [Link]

-

Dehydration of N-(3-bromophenyl)formamide under different basic conditions. ResearchGate. Accessed January 12, 2026. [Link]

-

Carbylamine reaction. Grokipedia. Accessed January 12, 2026. [Link]

-

3-phenylpropyl isocyanate (C10H11NO). PubChemLite. Accessed January 12, 2026. [Link]

-

Conversion of formamide to isocyanide. Chemistry Stack Exchange. Published October 5, 2016. Accessed January 12, 2026. [Link]

-

3-Phenylpropylamine. PubChem. Accessed January 12, 2026. [Link]

-

Spectroscopy Infrared Spectra. Accessed January 12, 2026. [Link]

-

Summary of C13-NMR Interpretation. Accessed January 12, 2026. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Accessed January 12, 2026. [Link]

-

Benzene, (3-iodopropyl)-. NIST WebBook. Accessed January 12, 2026. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Accessed January 12, 2026. [Link]

-

C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. Doc Brown's Advanced Organic Chemistry Revision Notes. Accessed January 12, 2026. [Link]

-

Bioorthogonal Removal of 3-Isocyanopropyl Groups Enables the Controlled Release of Fluorophores and Drugs in Vivo. ResearchGate. Accessed January 12, 2026. [Link]

-

Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Published February 18, 2019. Accessed January 12, 2026. [Link]

- Tetrazine-mediated bioorthogonal removal of 3-isocyanopropyl groups enables the controlled release of nitric oxide in vivo. Biomaterials Science. 2020, 8(20), 5595-5600.

-

Benzene, (3-chloropropyl)-. NIST WebBook. Accessed January 12, 2026. [Link]

-

Synthesis of Substituted Benzenes. YouTube. Published February 22, 2014. Accessed January 12, 2026. [Link]

-

image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene. Doc Brown's Advanced Organic Chemistry Revision Notes. Accessed January 12, 2026. [Link]

-

Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. Accessed January 12, 2026. [Link]

-

3-Phenylpropyl benzoate. PubChem. Accessed January 12, 2026. [Link]

-

High resolution NMR spectra of some tri-substituted benzenes. ResearchGate. Accessed January 12, 2026. [Link]

-

3-phenyl Propyl Propionate Proton Full Spectrum. Wired Chemist. Accessed January 12, 2026. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

3-phenylpropylisocyanide chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Phenylpropyl Isocyanide

Abstract

This technical guide provides a comprehensive overview of 3-phenylpropyl isocyanide, a versatile aliphatic isocyanide building block in modern organic synthesis. The document delves into its core physicochemical and spectroscopic properties, outlines a reliable synthetic pathway, and offers a detailed exploration of its reactivity. Particular emphasis is placed on its role in cornerstone multicomponent reactions, namely the Passerini and Ugi reactions, with detailed mechanistic insights. Furthermore, its application as a ligand in organometallic chemistry is discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of 3-phenylpropyl isocyanide. Safety protocols for handling and storage are also detailed to ensure safe laboratory practice.

Physicochemical and Spectroscopic Properties

3-Phenylpropyl isocyanide, with the CAS number 111944-21-9, is a clear, slightly yellow liquid at room temperature.[1] Its structure combines a flexible three-carbon aliphatic chain with a terminal phenyl group, conferring both lipophilicity and aromatic character. The defining feature is the isocyanide functional group (-N≡C), which dictates its unique electronic properties and reactivity.

The isocyanide carbon is formally divalent, with two resonance structures describing the bonding: one with a triple bond between nitrogen and carbon and another with a double bond, highlighting some carbene-like character.[2] This electronic configuration makes isocyanides excellent nucleophiles at the carbon atom.

Table 1: Physicochemical Properties of 3-Phenylpropyl Isocyanide

| Property | Value | Source(s) |

| CAS Number | 111944-21-9 | [1] |

| Molecular Formula | C₁₀H₁₁N | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Boiling Point | 90 °C @ 7.5 mmHg | [1] |

| Density | 0.94 g/mL | [1] |

| Refractive Index | 1.512 - 1.514 | [1] |

| Appearance | Clear slightly yellow liquid | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 3-phenylpropyl isocyanide. The isocyanide functional group has distinct spectroscopic signatures.

-

Infrared (IR) Spectroscopy: Isocyanides exhibit a characteristic strong, sharp absorption band for the N≡C stretching vibration. This band typically appears in the range of 2110-2165 cm⁻¹.[2][3] This peak is a primary diagnostic tool for confirming the presence of the isocyanide moiety and distinguishing it from its nitrile isomer, which absorbs at a higher frequency (around 2210-2260 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C-NMR: The isocyanide carbon atom is highly deshielded and resonates in a characteristic downfield region, typically between 155 and 170 ppm.[3]

-

¹H-NMR: The proton signals for the phenyl and propyl groups will be present in their expected regions. The protons on the carbon adjacent to the isocyanide group (α-protons) will show a characteristic triplet.

-

Table 2: Expected Spectroscopic Data for 3-Phenylpropyl Isocyanide

| Technique | Feature | Expected Chemical Shift / Wavenumber | Source(s) |

| IR Spectroscopy | N≡C stretch | 2110 - 2165 cm⁻¹ | [2][3] |

| ¹³C-NMR | Isocyanide Carbon (-N≡C ) | 155 - 170 ppm | [3] |

| ¹H-NMR | Phenyl Protons (-C₆H₅ ) | ~7.1 - 7.3 ppm | [4] |

| ¹H-NMR | Benzylic Protons (-CH₂-Ph) | ~2.6 - 2.8 ppm (triplet) | [4] |

| ¹H-NMR | Methylene Protons (-CH₂-CH₂-N) | ~1.8 - 2.0 ppm (quintet) | [4] |

| ¹H-NMR | Methylene Protons (-CH₂-N≡C) | ~3.3 - 3.5 ppm (triplet) | [4] |

Synthesis of 3-Phenylpropyl Isocyanide

The synthesis of isocyanides is most commonly achieved via the dehydration of the corresponding N-substituted formamides.[5][6] This two-step sequence, starting from the primary amine, is a reliable and scalable method.

Synthetic Workflow

Sources

- 1. 3-PHENYLPROPYL ISOCYANIDE | 111944-21-9 [amp.chemicalbook.com]

- 2. Isocyanide - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. Molecular structure, NMR analyses, density functional theory and ab initio Hartree–Fock calculations of 3-phenylpropylamine [comptes-rendus.academie-sciences.fr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phenyl isocyanide - preparation and application - Georganics [georganics.sk]

spectroscopic data (NMR, IR, MS) of 3-phenylpropylisocyanide

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Phenylpropyl Isocyanide

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-phenylpropyl isocyanide (CAS No. 111944-21-9).[1] Intended for researchers and professionals in chemical synthesis and drug development, this document synthesizes predictive data and established principles for the characterization of this compound. We will delve into the anticipated features of its Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The guide explains the rationale behind expected spectral patterns, offers standardized protocols for data acquisition, and presents the information in a clear, structured format to facilitate its practical application in a laboratory setting.

Introduction and Molecular Structure

3-Phenylpropyl isocyanide is an organic compound featuring a phenyl group attached to a three-carbon aliphatic chain, which is terminated by an isocyanide (or isonitrile) functional group (-N⁺≡C⁻).[2] Its molecular formula is C₁₀H₁₁N, with a molecular weight of approximately 145.20 g/mol .[1] The isocyanide functional group is a key reactive center, making the molecule a valuable building block in multicomponent reactions, such as the Ugi and Passerini reactions, and in the synthesis of complex heterocyclic structures.[3] Accurate spectroscopic characterization is paramount for verifying the identity and purity of the compound after synthesis.

Below is the chemical structure of 3-phenylpropyl isocyanide, with carbons numbered for NMR assignment purposes.

Caption: Molecular Structure of 3-Phenylpropyl Isocyanide

Synthesis Overview: A Standard Protocol

Isocyanides are commonly synthesized via the dehydration of N-substituted formamides. This two-step process is a reliable method for preparing compounds like 3-phenylpropyl isocyanide.

Sources

An In-Depth Technical Guide to 3-Phenylpropylisocyanide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-phenylpropylisocyanide, a versatile building block in modern organic and medicinal chemistry. The document details its chemical identity, including its CAS number and IUPAC name, and offers a thorough exploration of its synthesis, physicochemical properties, and key applications. With a focus on empowering researchers in drug development, this guide presents detailed, field-proven experimental protocols, discusses the causality behind synthetic choices, and explores the compound's significant role in multicomponent reactions for the generation of diverse molecular libraries. Safety and handling protocols are also addressed to ensure responsible laboratory practice.

Introduction: The Unique Chemical Profile of 3-Phenylpropylisocyanide

3-Phenylpropylisocyanide, a member of the isocyanide family of compounds, is characterized by the isocyano functional group (-N≡C) attached to a 3-phenylpropyl chain. This functional group imparts a unique electronic structure and reactivity, making it a valuable reagent in synthetic chemistry. Unlike its isomeric nitrile, the nitrogen atom is connected to the organic moiety, rendering the carbon atom of the isocyano group nucleophilic and electrophilic, a duality that drives its utility in complex molecule synthesis.

This guide will delve into the essential technical aspects of 3-phenylpropylisocyanide, providing a foundational understanding for its effective utilization in research and development, particularly within the pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application in a research setting.

| Identifier | Value | Source |

| IUPAC Name | (3-Isocyanopropyl)benzene | - |

| CAS Number | 111944-21-9 | [1] |

| Molecular Formula | C₁₀H₁₁N | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| SMILES | C1=CC=C(C=C1)CCCN#C | - |

A summary of key identifiers for 3-phenylpropylisocyanide.

Synthesis of 3-Phenylpropylisocyanide: A Two-Step Approach

The synthesis of 3-phenylpropylisocyanide is typically achieved through a reliable two-step process commencing with the commercially available 3-phenylpropylamine. This method involves the formation of an N-formamide intermediate, followed by a dehydration step to yield the target isocyanide.

Step 1: Synthesis of N-(3-Phenylpropyl)formamide

The initial step involves the formylation of 3-phenylpropylamine. This reaction can be efficiently carried out using formic acid.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-phenylpropylamine (1 equivalent).

-

Slowly add an excess of formic acid (e.g., 3-5 equivalents) to the amine. The reaction is often exothermic.

-

Heat the reaction mixture to reflux (typically around 100-110 °C) for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the N-(3-phenylpropyl)formamide.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to obtain N-(3-phenylpropyl)formamide as a white to off-white solid.

The formylation of the primary amine is a crucial first step.

Step 2: Dehydration of N-(3-Phenylpropyl)formamide to 3-Phenylpropylisocyanide

The final step is the dehydration of the N-formamide intermediate to the isocyanide. Several dehydrating agents can be employed, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine being a common and effective choice.[2][3][4]

-

In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3-phenylpropyl)formamide (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or triethylamine.[3]

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5-3 equivalents) to the solution.

-

Slowly add phosphorus oxychloride (1.1-1.2 equivalents) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a short period (e.g., 5-15 minutes), monitoring the reaction progress by TLC.[3]

-

Upon completion, quench the reaction by carefully pouring the mixture onto ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-phenylpropylisocyanide.

The choice of a suitable dehydrating agent is critical for high yields.

Applications in Drug Discovery and Organic Synthesis

The utility of 3-phenylpropylisocyanide in drug discovery stems from its ability to participate in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step.[5] This is particularly advantageous for the creation of diverse libraries of compounds for high-throughput screening.

The Ugi and Passerini Multicomponent Reactions

3-Phenylpropylisocyanide is an excellent substrate for the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR).[6][7]

-

Ugi Reaction: This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[6] The inclusion of the 3-phenylpropyl group from the isocyanide can introduce favorable lipophilic and aromatic interactions in the final product, which can be crucial for biological activity.

-

Passerini Reaction: This reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[7]

-

To a solution of the aldehyde (1 equivalent) and amine (1 equivalent) in a suitable solvent (e.g., methanol), stir at room temperature for 30 minutes to facilitate imine formation.

-

Add the carboxylic acid (1 equivalent) to the mixture.

-

Add 3-phenylpropylisocyanide (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure and purify the resulting bis-amide by column chromatography.

Safety and Handling

-

Engineering Controls: All manipulations involving 3-phenylpropylisocyanide should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[8][9][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[8]

-

Waste Disposal: Dispose of waste containing 3-phenylpropylisocyanide in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3-Phenylpropylisocyanide is a valuable and versatile reagent for organic synthesis, particularly in the context of drug discovery and development. Its utility in multicomponent reactions provides an efficient pathway to complex and diverse molecular scaffolds. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is paramount for its successful application in the laboratory. As the demand for novel chemical entities continues to grow, the strategic use of building blocks like 3-phenylpropylisocyanide will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Kazemi, F., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. Available from: [Link]

-

Kazemi, F., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850. Available from: [Link]

-

Kazemi, F., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. ResearchGate. Available from: [Link]

-

Organic Syntheses. Ugi Multicomponent Reaction. Available from: [Link]

-

Dömling, A., et al. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Chemistry – A European Journal, 18(48), 15074-15081. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet. Available from: [Link]

-

Dömling, A., et al. (2012). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Chemistry – A European Journal, 18(48), 15074-15081. Available from: [Link]

-

Organic Chemistry Portal. Ugi Reaction. Available from: [Link]

Sources

- 1. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ugi Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

stability and storage conditions for 3-phenylpropylisocyanide

An In-depth Technical Guide to the Stability and Storage of 3-Phenylpropyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and safe handling protocols for 3-phenylpropyl isocyanide. Isocyanides, or isonitriles, are a class of organic compounds characterized by their unique reactivity and, in many cases, their pungent odor and toxicity.[1] Understanding the factors that influence the stability of 3-phenylpropyl isocyanide is paramount for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety. This document synthesizes information from safety data sheets, chemical literature, and general best practices for handling reactive organic compounds to provide a holistic resource for laboratory personnel. We will delve into the primary degradation pathways, including hydrolysis and polymerization, and present detailed protocols for storage, handling, and quality assessment.

Introduction: The Isocyanide Functional Group

3-Phenylpropyl isocyanide (C₁₀H₁₁NO, CAS No. 111944-21-9) is an aromatic isonitrile that serves as a versatile building block in organic synthesis.[2] The isocyanide functional group (-N≡C) is characterized by a formal positive charge on the nitrogen and a negative charge on the carbon, making the carbon atom nucleophilic and susceptible to a variety of reactions, including cycloadditions and insertions.

It is critical to distinguish 3-phenylpropyl isocyanide from its isomer, 3-phenylpropyl isocyanate (C₆H₅(CH₂)₃NCO).[3] While both are reactive electrophiles, their reaction profiles and stability are distinct. Isocyanates readily react with nucleophiles like alcohols and amines to form carbamates and ureas, respectively, while isocyanides undergo a different set of transformations, such as the Passerini and Ugi multicomponent reactions. This guide focuses exclusively on the isocyanide .

Caption: Key structural difference between an isocyanide and an isocyanate.

Chemical Stability and Degradation Pathways

The reactivity of the isocyanide group dictates its stability profile. Several factors can lead to the degradation of 3-phenylpropyl isocyanide, compromising sample purity and experimental outcomes.

Hydrolysis

Isocyanides are highly sensitive to acidic conditions, under which they readily hydrolyze.[4] The reaction is catalyzed by acid, which protonates the carbon atom of the isocyanide. This is followed by a nucleophilic attack by water.[4] The final products of the complete hydrolysis of an isocyanide are a primary amine (3-phenylpropylamine) and formic acid (methanoic acid).[5][6]

-

Causality: The electron-rich carbon of the isocyanide is susceptible to protonation, initiating the hydrolysis cascade. This pathway is significantly slower under neutral or basic conditions, where isocyanides exhibit greater stability.[4]

Caption: Simplified pathway for the acid-catalyzed hydrolysis of isocyanides.

Polymerization

Like many unsaturated compounds, isocyanides can undergo polymerization. This process can be initiated by heat or the presence of Lewis or Brønsted acids.[4] The polymerization proceeds via the carbon-carbon bond formation between isocyanide monomers. The resulting polymer is often an insoluble, discolored solid, which is a clear visual indicator of degradation. Some isocyanides are known to polymerize even at room temperature over time.[1]

-

Field Insight: The appearance of a precipitate or a noticeable change in viscosity in the 3-phenylpropyl isocyanide sample is a strong indication that polymerization has occurred. Such material should be discarded as its reactivity and concentration are no longer reliable.

Thermal Decomposition

While specific data for 3-phenylpropyl isocyanide is limited, isocyanates, the isomeric cousins, are known to decompose upon heating, producing toxic fumes like nitrogen oxides, hydrogen cyanide, and carbon monoxide.[7] It is prudent to assume that isocyanides can also undergo complex thermal decomposition reactions, especially at elevated temperatures. Heating can also accelerate the rate of polymerization.

Recommended Storage and Handling Protocols

Proper storage and handling are the most effective strategies to mitigate degradation and ensure safety. The following protocols are based on recommendations for reactive organic chemicals, particularly isocyanates and isocyanides.

Storage Conditions

The primary goal of storage is to protect the compound from moisture, heat, and air.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8 °C | Reduces the rate of potential polymerization and other decomposition reactions.[8][9] |

| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can cause hydrolysis, and oxygen.[8] |

| Container | Tightly sealed, amber glass vial/bottle | Prevents moisture ingress and protects the compound from light, which can catalyze degradation. Glass is generally inert.[1] |

| Location | Well-ventilated, dedicated chemical storage cabinet | Ensures containment in case of a leak and separates it from incompatible materials.[8][10] |

Safe Handling Workflow

Due to the potential toxicity, obnoxious odor, and reactivity of isocyanides, all handling must be performed with appropriate engineering controls and personal protective equipment (PPE).[1]

Caption: Step-by-step workflow for the safe handling of 3-phenylpropyl isocyanide.

Detailed Dispensing Protocol

This protocol is designed to maintain the integrity of the bulk reagent while safely dispensing an aliquot for experimental use.

-

Preparation: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. Ensure the chemical fume hood is operating correctly.

-

Equilibration: Remove the sealed container of 3-phenylpropyl isocyanide from the refrigerator. Allow it to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold reagent.

-

Inert Atmosphere: Prepare a source of dry inert gas (argon or nitrogen) with a needle adapter.

-

Dispensing:

-

Carefully unseal the container.

-

Puncture the septum (if available) with the inert gas needle to create a positive pressure.

-

Use a clean, dry, gas-tight syringe to withdraw the desired volume of the liquid.

-

Dispense the liquid directly into the reaction vessel, which should also be under an inert atmosphere.

-

-

Resealing and Storage:

-

Remove the syringe and inert gas needles.

-

Promptly and tightly reseal the main container. For screw-cap bottles, consider using paraffin film for an extra seal.

-

Return the container to the recommended 2–8 °C storage location.[8]

-

Stability Assessment and Waste Disposal

Quality Control

Regularly inspect the reagent before use. Signs of degradation include:

-

Color Change: Development of a yellow or brown hue.

-

Precipitate Formation: Appearance of solid material, indicating polymerization.[1]

-

Increased Viscosity: Thickening of the liquid, also a sign of polymerization.

For quantitative assessment, techniques like ¹H NMR can be used to check for the appearance of new peaks corresponding to degradation products, or FTIR spectroscopy can monitor the disappearance of the characteristic isocyanide stretch (~2150 cm⁻¹).

Decontamination and Disposal

Small spills and residual reagent in glassware should be quenched before disposal. This can be done by slowly adding the isocyanide to a stirred solution of dilute acid (e.g., 1M HCl) in a fume hood to facilitate hydrolysis. Alternatively, a bleach solution can also be used to decompose isocyanides.[1] All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.[8]

Conclusion

3-Phenylpropyl isocyanide is a valuable synthetic reagent whose utility is directly linked to its purity. Its stability is primarily threatened by moisture-driven hydrolysis and a propensity for polymerization. By adhering to stringent storage conditions—specifically, refrigerated temperatures under an inert atmosphere—and employing meticulous handling techniques, researchers can significantly extend the shelf-life of this compound. The protocols and causality-driven explanations provided in this guide serve as a critical resource for maintaining the integrity of 3-phenylpropyl isocyanide and ensuring a safe and productive research environment.

References

- Patsnap Eureka. (2025, July 10).

- Sigma-Aldrich. (2024, September 7).

- Sigma-Aldrich. (n.d.). 3-Phenylpropyl isocyanate 97.

- Safe Work Australia. (n.d.).

- askIITians. (2025, March 4).

- Safe Work Australia. (n.d.).

- The Kubiak Lab Manual. (2007, July 26).

- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.

- Vedantu. (n.d.).

- Fisher Scientific. (2011, September 20).

- ResearchGate. (2025, August 10).

- Royal Society of Chemistry. (2020, September 29). Isocyanide 2.0. Green Chemistry.

- Akzo Nobel Coatings Ltd. (n.d.).

- YouTube. (2021, May 14). Cyanides and Isocyanides || Hydrolysis & Addition Reactions.

- Filo. (2023, March 2).

- Angene Chemical. (2025, April 10). Safety Data Sheet - Tri(4-phenyl isocyanate)

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). 3-PHENYLPROPYL ISOCYANIDE (111944-21-9).

Sources

- 1. Preparation of Isocyanides - The Kubiak Lab Manual [kubiak.ucsd.edu]

- 2. 3-PHENYLPROPYL ISOCYANIDE | 111944-21-9 [amp.chemicalbook.com]

- 3. 3-苯丙基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl isocyanide on hydrolysis in acidic medium generates class 12 chemistry CBSE [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. Ethyl isocyanide on hydrolysis in acidic medium generates | Filo [askfilo.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical Studies of 3-Phenylpropylisocyanide's Electronic Structure

This guide provides a comprehensive exploration of the electronic structure of 3-phenylpropylisocyanide, a molecule that uniquely combines aliphatic and aromatic features. As a Senior Application Scientist, my objective is to not only present the theoretical data but to also elucidate the underlying principles and computational strategies that enable such an analysis. We will delve into the quantum chemical methodologies that are pivotal for understanding the molecule's reactivity, stability, and spectroscopic properties, providing a foundational framework for its application in synthetic and medicinal chemistry.

The Isocyanide Functional Group: A Primer

The isocyanide moiety (–N≡C) is an intriguing functional group, isoelectronic with carbon monoxide but possessing distinct chemical reactivity. Its electronic nature is often represented by two resonance structures: a zwitterionic form with a triple bond and formal charges (R–N⁺≡C⁻), and a carbene-like structure with a divalent carbon (R–N=C:).[1] This duality imparts a unique reactivity profile, characterized by the nucleophilic and carbene-like nature of the terminal carbon atom. This reactivity is harnessed in multicomponent reactions like the Ugi and Passerini reactions, which are cornerstones of combinatorial chemistry and drug discovery.[1][2]

3-Phenylpropylisocyanide serves as an excellent model system. It features the reactive isocyanide head, a flexible aliphatic propyl linker, and an aromatic phenyl ring. This combination allows for an investigation into how the electronic properties of the isocyanide are influenced by the distant aromatic system and the conformational flexibility of the alkyl chain.

Theoretical Framework for Electronic Structure Elucidation

To probe the electronic landscape of a molecule like 3-phenylpropylisocyanide, we turn to quantum chemical calculations. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and energetic properties.

Core Computational Methods

Density Functional Theory (DFT) stands as the predominant method for such investigations, offering a robust balance between computational cost and accuracy.[3][4] The choice of the exchange-correlation functional is critical for obtaining reliable results. Functionals such as B3LYP are widely used, while modern, range-separated functionals like ωB97X-D or functionals from the M06 suite can offer improved accuracy, particularly for non-covalent interactions and reaction barriers.[5]

These calculations are performed with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311++G(d,p) are commonly employed, providing sufficient flexibility for an accurate description of the electron density.[3]

A Standard Computational Workflow

The process of theoretically characterizing a molecule follows a logical, multi-step protocol. This ensures that the calculated properties correspond to a stable, realistic molecular conformation.

Caption: A standard workflow for quantum chemical calculations.

Electronic Properties of 3-Phenylpropylisocyanide

Applying the aforementioned computational workflow allows for a detailed dissection of the molecule's electronic characteristics.

Optimized Molecular Geometry

Geometry optimization reveals the most stable three-dimensional arrangement of the atoms. For 3-phenylpropylisocyanide, the C-N≡C fragment is nearly linear, with a bond angle approaching 180°, consistent with the triple bond character.[1] The propyl chain imparts significant conformational flexibility, allowing the phenyl ring to adopt various orientations relative to the isocyanide group.

| Parameter | Typical Calculated Value | Description |

| C-N≡C Angle | ~177-179° | Confirms the near-linear geometry of the isocyanide group.[1] |

| N≡C Bond Length | ~1.17 Å | Consistent with a carbon-nitrogen triple bond.[1] |

| C-N Bond Length | ~1.46 Å | Standard single bond length between sp³ carbon and sp nitrogen. |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[6]

For 3-phenylpropylisocyanide, the HOMO is predominantly localized on the terminal carbon of the isocyanide group, reflecting its nucleophilic character. The LUMO, conversely, is primarily distributed across the π-system of the phenyl ring.

Caption: Simplified FMO energy diagram for 3-phenylpropylisocyanide.

| Orbital | Typical Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Localized on the isocyanide carbon; dictates nucleophilic reactions. |

| LUMO | -0.5 to -1.5 | Delocalized over the phenyl ring; site for electron acceptance. |

| HOMO-LUMO Gap | ~5.0 to 6.0 | A large gap indicates high kinetic stability.[6] |

Charge Distribution and Electrostatic Potential

Natural Bond Orbital (NBO) analysis provides a quantitative measure of the electron distribution through calculated atomic charges.[3][7] This analysis confirms the zwitterionic character of the isocyanide group, with a significant negative charge on the terminal carbon and a positive charge on the nitrogen.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. The region of most negative potential (typically colored red) is concentrated around the isocyanide carbon, confirming it as the primary site for electrophilic attack. The phenyl ring exhibits the characteristic electron-rich π-face and slightly positive periphery.

Experimental Protocol: A Guide to In Silico Analysis

This section provides a detailed, step-by-step methodology for performing a DFT analysis of 3-phenylpropylisocyanide. This protocol is described for the Gaussian suite of programs but is conceptually applicable to other quantum chemistry software.

Step 1: Molecule Construction

-

Launch a molecular modeling program (e.g., GaussView, Avogadro).

-

Construct the 3-phenylpropylisocyanide molecule. The structure can be built atom-by-atom or generated from its SMILES string: C1=CC=C(C=C1)CCCN#C.

-

Perform an initial, quick structure clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization and Frequency Calculation

-

Set up the calculation input file.

-

Select the Level of Theory: Specify the DFT functional and basis set. A reliable choice is ωB97X-D/6-311+G(d,p).

-

Specify Calculation Type: Use the Opt Freq keyword to request a geometry optimization followed by a frequency calculation. The optimization will find the lowest energy conformation, and the frequency analysis will confirm it is a true minimum (i.e., no imaginary frequencies).

-

Define Solvent Effects (Optional): To model the system in a specific solvent, use an implicit solvent model like the Polarizable Continuum Model (e.g., SCRF=(PCM,Solvent=Acetonitrile)).

-

Submit and run the calculation.

Step 3: Post-Calculation Analysis

-

Verify Optimization: Open the output file and confirm that the optimization converged successfully and that the frequency calculation yields zero imaginary frequencies.

-

Analyze Frontier Orbitals: Visualize the HOMO and LUMO to confirm their localization. Record their energies and calculate the HOMO-LUMO gap.

-

Perform NBO Analysis: Run a single-point energy calculation on the optimized geometry using the Pop=NBO keyword. Analyze the output to obtain the natural atomic charges.

-

Generate MEP Map: Use the calculation output (specifically the checkpoint file) to generate and visualize the molecular electrostatic potential surface.

This rigorous, self-validating protocol ensures that all derived electronic properties are based on a physically meaningful and stable molecular structure.

Conclusion

The theoretical study of 3-phenylpropylisocyanide's electronic structure provides invaluable insights that are difficult to obtain through experimental means alone. Through the application of DFT, we can precisely map its orbital energies, charge distribution, and electrostatic potential. This detailed understanding reveals a molecule with a highly nucleophilic carbon center, a large HOMO-LUMO gap indicating good stability, and a clear electronic separation between the reactive isocyanide head and the aromatic tail. Such foundational knowledge is critical for professionals in drug development and materials science, enabling the rational design of novel synthetic pathways and functional molecules.

References

-

Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC. PubMed Central. [Link]

-

Computational Study of the Chemistry of 3-phenylpropyl Radicals. PubMed. [Link]

-

Quantum chemical studies, natural bond orbital analysis and thermodynamic function of 2,5-dichlorophenylisocyanate. PubMed. [Link]

-

Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI. [Link]

-

The Isocyanide-Cyanide and Isoelectronic Rearrangements. Roald Hoffmann. [Link]

-

Spectroscopic and Crystallographic Studies on the Insertion Reaction of Aryl Isocyanides into the Bond between Palladium and Carbon. Hiroshima University Institutional Repository. [Link]

-

Synthesis and calorimetric, spectroscopic, and structural characterization of isocyanide complexes of trialkylaluminum and tri-tert-butylgallium. PubMed. [Link]

-

Crystal structure and electronic properties of three phenylpropionic acid derivatives: A combined X-ray powder diffraction and quantum mechanical study. ResearchGate. [Link]

-

Stability and electronic properties of aromatic and heteroaromatic molecules for Guest@MOF complexes. ResearchGate. [Link]

-

Electronic Structures and Theoretical Electronic Spcetra of Meso-Phenyl and 3,5-diaryl Substituted BODIPY Dyes. ResearchGate. [Link]

-

Comparative study of aliphatic and aromatic compounds. The Pharma Innovation. [Link]

-

Computational Study of Catalytic Urethane Formation. MDPI. [Link]

-

Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. [Link]

-

Electronic structure of tris(2-phenylpyridine)iridium. iOpenShell - University of Southern California. [Link]

Sources

- 1. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantum chemical studies, natural bond orbital analysis and thermodynamic function of 2,5-dichlorophenylisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational study of the chemistry of 3-phenylpropyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Phenylpropylisocyanide

Section 1: Introduction and Hazard Assessment

The Isocyanide Functional Group: A Profile of Unique Reactivity and Hazard

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by the –N+≡C− functional group.[1] Their unique electronic structure, featuring a formally divalent carbon atom, endows them with a distinct and powerful reactivity profile, making them invaluable building blocks in multicomponent reactions like the Ugi and Passerini reactions.[1][2] However, this same reactivity necessitates a profound respect for their associated hazards.

It is critically important to distinguish isocyanides from isocyanates (–N=C=O), as they possess different properties and health effects.[3] Isocyanides are notorious for their extremely foul and penetrating odor, which serves as an immediate and potent warning of their presence.[4][5] They are generally toxic, sensitive to acidic conditions which hydrolyze them to formamides, and can be prone to polymerization.[1][6] This guide provides a detailed framework for the safe handling, storage, and disposal of a specific member of this class, 3-phenylpropylisocyanide, ensuring that its utility in research and development can be harnessed without compromising personnel or environmental safety.

Hazard Profile: 3-Phenylpropylisocyanide

While specific toxicological data for 3-phenylpropylisocyanide is limited, a robust safety profile can be constructed by examining data from analogous isocyanates and the general properties of the isocyanide class. The following table summarizes the anticipated hazards based on GHS classifications for closely related structures.[7]

| Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Acute Toxicity | pictogram GHS07 | Danger | H302: Harmful if swallowed.[7] H312: Harmful in contact with skin.[7] H332: Harmful if inhaled.[7] |

| Skin Corrosion / Irritation | pictogram GHS07 | Danger | H315: Causes skin irritation.[7] |

| Serious Eye Damage / Irritation | pictogram GHS07 | Danger | H319: Causes serious eye irritation.[7] |

| Sensitization | pictogram GHS08 | Danger | H317: May cause an allergic skin reaction.[7] H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7] |

| Specific Target Organ Toxicity (Single Exposure) | pictogram GHS07 | Danger | H335: May cause respiratory irritation.[7] |

Section 2: Toxicology and Exposure Pathways

The primary toxicological concern with isocyanides and their analogs is sensitization. Initial exposure may cause irritation, but subsequent exposures, even at significantly lower concentrations, can trigger a severe allergic reaction, including occupational asthma or contact dermatitis.[8][9][10] It is imperative that all personnel understand that the absence of a reaction upon first contact does not guarantee future safety.

The main routes of exposure must be rigorously controlled.

Section 3: Hierarchy of Controls: A Framework for Safety

The most effective safety programs implement a "Hierarchy of Controls," which prioritizes risk mitigation strategies from most to least effective. Reliance on Personal Protective Equipment (PPE) is always the final line of defense.

Engineering Controls

The physical containment of the chemical is the most critical safety measure.

-

Chemical Fume Hood: All handling of 3-phenylpropylisocyanide, including weighing, transfers, reaction setup, and workup, must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.[11] This is non-negotiable and serves to contain the highly odorous and toxic vapors.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[8][9]

Personal Protective Equipment (PPE)

PPE is a mandatory supplement to, not a replacement for, engineering controls.[8]

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[12] | Thin latex gloves are unsuitable and offer poor resistance.[8] Gloves must be inspected before use and changed immediately if contamination is suspected.[12] |

| Eye/Face Protection | Tightly sealed safety goggles and a full-face shield.[13] | Protects against splashes and vapors. A full-face shield is crucial when handling larger quantities or during transfers where the risk of a splash is higher. |

| Body Protection | Flame-retardant laboratory coat. | Protects skin from accidental contact. For larger quantities, disposable chemical-resistant coveralls should be considered. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required for any work outside of a fume hood (e.g., large-scale spill response) or if there is any suspicion of fume hood malfunction.[11] |

Section 4: Standard Operating Procedures for Handling and Storage

Storage Protocol

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.[14]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[6]

-

Container: Keep in a tightly sealed, properly labeled container.

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[15] Refrigeration (2-8 °C) is often recommended.[13]

-

Segregation: Store separately from incompatible materials, which include:

Experimental Workflow: Handling Protocol

This protocol outlines the essential steps for safely using 3-phenylpropylisocyanide in a laboratory setting.

-

Preparation:

-

Thoroughly review this guide and the material's specific Safety Data Sheet (SDS).

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Lay down absorbent bench paper in the work area.

-

Assemble all necessary glassware and reagents.

-

Don all required PPE as specified in Section 3.2.[11]

-

-

Aliquotting and Transfer:

-

Perform all transfers within the fume hood.

-

Use a clean, dry syringe or cannula for liquid transfers under an inert atmosphere.

-

If weighing, do so in a tared, sealed container within the fume hood to minimize vapor release.

-

-

Reaction:

-

Set up the reaction apparatus securely within the fume hood.

-

Maintain an inert atmosphere over the reaction if it is sensitive to air or moisture.

-

Monitor the reaction for any signs of uncontrolled exotherm or pressure buildup.

-

-

Post-Reaction & Cleanup:

-

Quench the reaction carefully according to the established procedure.

-

Decontaminate any glassware that has come into contact with the isocyanide. A common method is to rinse with a dilute solution of aqueous acid (e.g., 1M HCl) to hydrolyze the residual isocyanide into the corresponding, less volatile formamide.[1]

-

Dispose of all contaminated waste, including gloves, bench paper, and syringes, into a designated hazardous waste container.[11]

-

Section 5: Emergency Procedures

Spill Response

Immediate and correct action is critical to mitigate the hazards of a spill.[11]

Spill Cleanup Protocol (Minor Spills by Trained Personnel):

-

Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the area.[11]

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

PPE: Don full PPE, including a respirator with organic vapor cartridges.[11]

-

Absorb: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or sawdust.[18][19]

-

Neutralize: Prepare a decontamination solution. Two common formulations are:

-

Apply: Gently apply the decontamination solution to the absorbed material, working from the perimeter inwards to minimize splashing. Allow the mixture to react for at least 10-15 minutes.[11]

-

Collect: Using non-sparking tools, carefully shovel the neutralized mixture into a clearly labeled, open-top container.[11][18]

-

Final Decontamination: Wipe the spill area with the decontamination solution, followed by a water rinse.

-

Disposal: Place the open container in a fume hood until it can be collected by Environmental Health & Safety (EHS) for disposal as hazardous waste.

First Aid for Exposure

| Exposure Route | Immediate First Aid Measures |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[12][17] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][20] |

| Ingestion | DO NOT INDUCE VOMITING. Have the person rinse their mouth with water and drink one to two glasses of water or milk to dilute the substance. Seek immediate medical attention.[11][20] |

Section 6: Waste Management and Decontamination

All materials contaminated with 3-phenylpropylisocyanide are considered hazardous waste and must be disposed of in accordance with all federal, state, and local regulations.[18][21]

-

Waste Segregation: Collect all liquid and solid waste in separate, designated, and clearly labeled hazardous waste containers.

-

Container Management: Waste containers must be kept closed except when adding waste. Store them in a designated satellite accumulation area within the laboratory.

-

Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal by a licensed contractor.[21]

-

Empty Containers: "Empty" containers that held 3-phenylpropylisocyanide must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Decontaminated containers can then be managed for recycling or disposal. Never heat, cut, or weld an empty container, as it may release highly toxic residual vapors.[9]

Section 7: References

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

-

Index Copernicus. (n.d.). Different disposal mechanisms and Isocyanate Waste. Retrieved from [Link]

-

Patsnap Eureka. (2025). How to Enhance Isocyanate Storage and Handling Safety? Retrieved from [Link]

-

Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

-

Patsnap Eureka. (2025). Industry Best Practices for Isocyanate Waste Management. Retrieved from [Link]

-

Transport Canada. (2025). Isocyanates – A family of chemicals. Retrieved from [Link]

-

The Kubiak Lab Manual. (2007). Preparation of Isocyanides. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Guide to handling isocyanates (DOCX). Retrieved from [Link]

-

BCA. (2023). Safe Use of Di-Isocyanates. Retrieved from [Link]

-

3M. (2022). Safety Data Sheet - 3M™ Plastic Bonding Adhesive 2665. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet - o-(p-Isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

-

Georganics. (n.d.). Phenyl isocyanide. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Diphenylpropyl isocyanate. Retrieved from [Link]

-

Georganics. (n.d.). 3-Phenylpropyl isocyanate. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Application of Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). General Aspects of Isocyanide Reactivity. Retrieved from [Link]

-

NIH. (n.d.). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Retrieved from [Link]

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 4. Preparation of Isocyanides - The Kubiak Lab Manual [kubiak.ucsd.edu]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Phenylpropyl isocyanate - High purity | EN [georganics.sk]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. multimedia.3m.com [multimedia.3m.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 13. angenechemical.com [angenechemical.com]

- 14. How to Enhance Isocyanate Storage and Handling Safety? [eureka.patsnap.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. icheme.org [icheme.org]

- 18. fsi.co [fsi.co]

- 19. Isocyanates – A family of chemicals [tc.canada.ca]

- 20. actsafe.ca [actsafe.ca]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Phenylpropyl Isocyanide in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-phenylpropyl isocyanide, a versatile isocyanide reagent with applications in organic synthesis and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing its solubility, a detailed experimental protocol for solubility determination, and a discussion of its expected solubility profile in a range of common organic solvents. This guide emphasizes the causality behind experimental choices and aims to be a self-validating resource for laboratory practice.

Introduction: The Significance of 3-Phenylpropyl Isocyanide and Its Solubility

3-Phenylpropyl isocyanide, with the chemical structure C₆H₅(CH₂)₃NC, belongs to the isocyanide class of organic compounds characterized by the –N⁺≡C⁻ functional group.[1] Isocyanides are known for their unique reactivity and are valuable building blocks in multicomponent reactions, such as the Ugi and Passerini reactions, which are instrumental in creating complex molecular scaffolds for drug discovery and materials science.[2][3] The utility of 3-phenylpropyl isocyanide in these synthetic applications is fundamentally linked to its solubility in various organic solvents. A thorough understanding of its solubility is critical for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is paramount for efficient and reproducible chemical transformations.

-

Purification Processes: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and impurities.[4]

-

Formulation and Drug Delivery: For pharmaceutical applications, solubility in biocompatible solvents is a key determinant of a compound's viability.

This guide will delve into the theoretical and practical aspects of the solubility of 3-phenylpropyl isocyanide, providing a robust framework for its effective use in a laboratory setting.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the intermolecular forces at play.[5][6] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[7] For a substance to dissolve, the energy released from the formation of solute-solvent bonds should be comparable to the energy required to break the existing bonds.[7]

The key intermolecular forces influencing solubility include:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are weak, transient attractions arising from temporary fluctuations in electron distribution. Nonpolar molecules primarily rely on these forces for interaction.[8]

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.[8]

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F) and another nearby electronegative atom.[6]

Predicting the Solubility of 3-Phenylpropyl Isocyanide:

To predict the solubility of 3-phenylpropyl isocyanide, we must first analyze its molecular structure:

-

Nonpolar Moiety: The phenyl group and the propyl chain (C₆H₅(CH₂)₃–) constitute a significant nonpolar portion of the molecule. This suggests good solubility in nonpolar solvents through van der Waals interactions.

-

Polar Moiety: The isocyanide functional group (–N⁺≡C⁻) is polar. This allows for dipole-dipole interactions with polar solvents.[8]

Based on this structure, 3-phenylpropyl isocyanide is expected to exhibit good solubility in a range of organic solvents, from nonpolar to moderately polar. However, its lack of a hydrogen bond donor suggests that its solubility in highly polar, protic solvents like water and methanol may be limited.

Experimental Protocol for Determining Solubility

This section provides a detailed, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of 3-phenylpropyl isocyanide. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

3.1. Materials and Equipment

-

Solute: 3-Phenylpropyl isocyanide (ensure purity)

-

Solvents: A range of common organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, dichloromethane, acetone, acetonitrile, methanol, ethanol, and water) of analytical grade.

-

Apparatus:

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Calibrated pipettes or micropipettes

-

Analytical balance

-

Spatula

-

3.2. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 3-phenylpropyl isocyanide.

3.3. Detailed Procedure

-

Preparation: In a clean, dry test tube, accurately weigh approximately 25 mg of 3-phenylpropyl isocyanide.[9]

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three portions of 0.25 mL each.[9]

-

Mixing: After each addition of the solvent, cap the test tube and vortex it vigorously for at least 30 seconds to ensure thorough mixing.[9]

-

Observation: After the final addition and mixing, visually inspect the solution against a well-lit background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The compound is considered soluble if it completely dissolves, leaving no visible solid particles.

-

Partially Soluble: If some of the solid dissolves but a noticeable amount remains, it is classified as partially soluble.

-

Insoluble: If the solid does not appear to dissolve at all, it is classified as insoluble.[4]

-

-

Repeat: Repeat this procedure for each of the selected organic solvents.

3.4. Rationale for Experimental Choices

-

Fixed Solute to Solvent Ratio: Using a consistent ratio (e.g., 25 mg in 0.75 mL) allows for a semi-quantitative comparison of solubility across different solvents.

-

Incremental Solvent Addition: This technique helps in observing the dissolution process more clearly and can provide initial clues about the degree of solubility.

Expected Solubility Profile of 3-Phenylpropyl Isocyanide

Based on the theoretical principles discussed earlier, the following table summarizes the expected solubility of 3-phenylpropyl isocyanide in a range of common organic solvents, categorized by their polarity.[10]

| Solvent | Chemical Formula | Relative Polarity [11] | Expected Solubility | Primary Intermolecular Forces with Solute |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | 0.009 | High | Van der Waals |

| Toluene | C₇H₈ | 0.099 | High | Van der Waals, π-π stacking |

| Diethyl Ether | (C₂H₅)₂O | 0.117 | High | Van der Waals, Dipole-Dipole |

| Polar Aprotic Solvents | ||||

| Ethyl Acetate | CH₃COOC₂H₅ | 0.228 | High | Van der Waals, Dipole-Dipole |

| Dichloromethane | CH₂Cl₂ | 0.309 | High | Van der Waals, Dipole-Dipole |

| Acetone | (CH₃)₂CO | 0.355 | High | Van der Waals, Dipole-Dipole |

| Acetonitrile | CH₃CN | 0.460 | Moderate to High | Van der Waals, Dipole-Dipole |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 0.444 | Moderate | Van der Waals, Dipole-Dipole |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | 0.654 | Moderate | Van der Waals, Dipole-Dipole, Weak H-bond accepting |

| Methanol | CH₃OH | 0.762 | Low to Moderate | Van der Waals, Dipole-Dipole, Weak H-bond accepting |

| Water | H₂O | 1.000 | Insoluble | Limited due to strong solvent H-bonding |

Discussion and Interpretation

The predicted high solubility of 3-phenylpropyl isocyanide in nonpolar and polar aprotic solvents is attributed to the favorable van der Waals and dipole-dipole interactions that can be established between the solute and the solvent molecules. The large nonpolar surface area of the phenylpropyl group dominates its solubility behavior in nonpolar solvents like hexane and toluene.

In polar aprotic solvents such as acetone and ethyl acetate, the polar isocyanide functional group can effectively interact with the polar functionalities of the solvent molecules, leading to good solubility.

The expected lower solubility in highly polar protic solvents like methanol and water is a consequence of the strong hydrogen bonding network present in these solvents. For 3-phenylpropyl isocyanide to dissolve, it must disrupt these strong solvent-solvent interactions. Since the isocyanide group can only act as a weak hydrogen bond acceptor and cannot donate hydrogen bonds, the energy required to break the solvent's hydrogen bonds is not sufficiently compensated by the formation of new solute-solvent interactions. This results in poor solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility of 3-phenylpropyl isocyanide. By understanding the interplay of its molecular structure and the properties of common organic solvents, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a reliable method for determining solubility, ensuring the successful application of this important chemical reagent in various scientific endeavors. The predicted solubility profile serves as a valuable starting point for laboratory work, enabling more efficient and effective experimental design.

References

-

Reichardt, C. (n.d.). Solvents and Polarity. Wiley-VCH. Retrieved from [Link]

- Experiment 1: Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

- Polarity of Solvents. (n.d.).

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.

- Polarity Index. (n.d.).

-

3,3-Diphenylpropyl isocyanate. (n.d.). PubChem. Retrieved from [Link]

- Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4419-4437.

-

Isocyanide. (n.d.). In Wikipedia. Retrieved from [Link]